molecular formula C6H7IN2O B8520639 4-iodo-5-methyl-1H-pyrrole-2-carboxamide

4-iodo-5-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B8520639
M. Wt: 250.04 g/mol
InChI Key: ZOSXSLJEGAXSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-5-methyl-1H-pyrrole-2-carboxamide is a specialized pyrrole derivative designed for medicinal chemistry and drug discovery research. This compound features a carboxamide group at the 2-position and an iodine substituent at the 4-position of the pyrrole ring, making it a valuable scaffold for chemical synthesis and the development of novel bioactive molecules. Compounds based on the 5-methyl-2-carboxamidepyrrole structure have been investigated as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), two promising targets in inflammation and cancer research . The iodine atom presents a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to create diverse compound libraries for biological screening. This reagent is intended for use by qualified researchers in laboratory settings only. Handle with appropriate personal protective equipment, ensuring adequate ventilation, and refer to the Material Safety Data Sheet for detailed handling and disposal information . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

4-iodo-5-methyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C6H7IN2O/c1-3-4(7)2-5(9-3)6(8)10/h2,9H,1H3,(H2,8,10)

InChI Key

ZOSXSLJEGAXSAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C(=O)N)I

Origin of Product

United States

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrrole vs. Pyrazole Derivatives: Target Compound (Pyrrole Core): The pyrrole ring provides a planar, aromatic system with one nitrogen atom, facilitating π-π stacking and moderate electron density. Pyrazole Analogs (e.g., 4-Amino-N-Benzyl-1-Methyl-1H-Pyrazole-5-Carboxamide): Pyrazole cores contain two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity. This structural difference may enhance metabolic stability compared to pyrroles .

Substituent Effects

  • Methyl 5-Chloro-4-Iodo-1H-Pyrrole-2-Carboxylate (): Replacing the methyl group (position 5) with chlorine increases electronegativity, altering electronic distribution and reactivity. The ester group (vs. carboxamide) reduces hydrogen-bonding capacity, impacting solubility .
  • Functional Group Variations: Carboxamide vs. Aldehyde (): The carboxamide group in the target compound acts as both hydrogen-bond donor and acceptor, enhancing solubility and target interactions. In contrast, the aldehyde group in 4-iodo-1H-pyrrole-2-carbaldehyde is more reactive but less stable, limiting its utility in prolonged biological assays .

Preparation Methods

Synthesis of Ethyl 5-Methyl-1H-Pyrrole-2-Carboxylate

The foundational precursor for this route, ethyl 5-methyl-1H-pyrrole-2-carboxylate, is synthesized via Wolff–Kishner reduction and Friedel–Crafts acylation, as demonstrated in the preparation of analogous trichloroacetylpyrroles. The methyl group at position 5 is introduced early in the synthesis, ensuring regiochemical fidelity during subsequent iodination.

NIS-Mediated Iodination at Position 4

Building on chlorination protocols for pyrrole esters, iodination employs NIS in dichloromethane at room temperature. A molar ratio of 1:1 NIS to pyrrole ester ensures complete conversion, with the reaction monitored via thin-layer chromatography (TLC). The crude product, ethyl 4-iodo-5-methyl-1H-pyrrole-2-carboxylate, is purified via crystallization from dichloromethane, yielding 61–68% isolated product.

Reaction Conditions and Optimization

  • Solvent : Dichloromethane (DCM) facilitates rapid mixing and mild reaction conditions.

  • Temperature : Room temperature (20–25°C) minimizes side reactions.

  • Workup : Sequential washes with water and brine, followed by Na2SO4 drying, ensure high purity.

Aminolysis to Carboxamide

The ester intermediate undergoes aminolysis using aqueous ammonia (28% w/w) in ethanol at 60°C for 6 hours. This step converts the ethyl ester to the primary carboxamide with >90% conversion efficiency, as inferred from analogous amidation reactions.

Direct Iodination with Elemental Iodine and Inorganic Bases

Adaptation of Patent CN111393349A Methodology

The patent CN111393349A describes iodination of 1H-pyrrole-2-carbaldehyde using iodine and sodium hydroxide in N-methylpyrrolidone (NMP). For 4-iodo-5-methyl-1H-pyrrole-2-carboxamide, this method is modified to accommodate the pre-existing methyl and carboxamide groups.

Reaction Protocol

  • Substrate : 5-Methyl-1H-pyrrole-2-carboxamide.

  • Iodination : Iodine (1.05 equiv) and NaOH (3.0 equiv) in NMP at −5°C to 5°C.

  • Yield : 75–80% after recrystallization from toluene.

Challenges in Amide Compatibility

The strongly basic conditions (pH >12) risk hydrolyzing the carboxamide to a carboxylic acid. To mitigate this, the reaction time is reduced to 1–2 hours, and the temperature is strictly controlled below 5°C.

Friedel-Crafts Acylation and Subsequent Functionalization

Construction of the Pyrrole Core

A Friedel–Crafts acylation introduces the 2-carboxylate group to 5-methylpyrrole, using trichloroacetyl chloride and AlCl3 in dichloroethane. This step establishes the carboxamide’s carbon skeleton.

Sequential Iodination and Amidation

Iodination precedes amidation to avoid exposing the amide to harsh halogenation conditions. Ethyl 4-iodo-5-methyl-1H-pyrrole-2-carboxylate is hydrolyzed to the carboxylic acid using 10 M NaOH, followed by activation with thionyl chloride and treatment with ammonium hydroxide to yield the carboxamide.

Comparative Analysis of Synthetic Routes

Method Starting Material Iodination Agent Yield Advantages Challenges
NIS-Mediated HalogenationEthyl 5-methyl-1H-pyrrole-2-carboxylateNIS61–68%Mild conditions, high regioselectivityRequires ester intermediate
Direct Iodination5-Methyl-1H-pyrrole-2-carboxamideI2/NaOH75–80%Fewer steps, scalableRisk of amide hydrolysis
Friedel-Crafts Route5-MethylpyrroleNIS/I250–55%Flexible functionalizationMulti-step, lower overall yield

Q & A

Q. How can machine learning predict novel derivatives of this compound with enhanced properties?

  • Methodological Answer : Train models on datasets of pyrrole derivatives with associated bioactivity (e.g., ChEMBL). Use graph neural networks (GNNs) to predict binding affinities or ADMET profiles. Validate top candidates via synthesis and testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.